molecular formula C20H15F3N6OS B2665686 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863459-49-8

2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2665686
CAS No.: 863459-49-8
M. Wt: 444.44
InChI Key: GDGHWIYFUNXPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Its structure includes a p-tolyl group at position 3 of the triazole ring, a thioether linkage at position 7 of the pyrimidine core, and an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage contributes to its unique electronic properties.

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c1-12-5-7-15(8-6-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-4-2-3-13(9-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHWIYFUNXPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides. These intermediates then react with primary amines to produce guanidine intermediates, which undergo base-catalyzed cyclization to yield the desired triazolopyrimidine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Cancer Treatment

The ability of the compound to inhibit LSD1 suggests potential applications in cancer therapy, particularly in cancers where epigenetic regulation plays a crucial role. By modulating gene expression related to tumor growth and metastasis, this compound could serve as a basis for developing new anticancer agents.

Neurodegenerative Diseases

Given its enzyme inhibitory properties, the compound may also be explored for treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase and thereby enhancing cholinergic neurotransmission.

Infectious Diseases

The antimicrobial and antiviral activities highlight its potential use in treating infections caused by resistant bacterial strains or viral pathogens. Further research could lead to the development of new therapeutics targeting these diseases.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of HIV replication in vitro.
Enzyme InhibitionSignificant inhibition of LSD1 leading to altered gene expression profiles in cancer cells.
Antimicrobial EfficacyExhibited potent antibacterial activity against various strains, suggesting potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally or functionally related compounds in the evidence:

Structural Comparison with Phthalimide Derivatives ()

The compound 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares a heterocyclic core (isoindoline-1,3-dione) but differs fundamentally from the triazolopyrimidine scaffold. Key distinctions include:

  • Core Reactivity: Phthalimides are electron-deficient aromatic systems, often used as monomers for polyimides. In contrast, triazolopyrimidines exhibit mixed aromaticity, enabling diverse interactions with biological targets.
  • Functional Groups : The chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide facilitate polymerization, whereas the thioacetamide and trifluoromethyl groups in the target compound suggest a focus on bioactivity.

Functional Comparison with Flavonoids ()

Flavonoids like luteolin and quercetin derivatives () are natural antioxidants. While unrelated structurally to the target compound, their pharmacological profiles highlight key differences:

  • Mechanism: Flavonoids act via radical scavenging (e.g., luteolin’s phenolic hydroxyl groups), whereas the triazolopyrimidine derivative likely targets enzymatic pathways (e.g., kinase inhibition).
  • Bioavailability: The trifluoromethyl group in the target compound may improve membrane permeability compared to polar flavonoid glycosides.

Limitations of Current Evidence

The evidence provided lacks direct data on triazolopyrimidine derivatives or their analogs. For instance:

  • discusses antioxidant flavonoids, which are pharmacologically distinct from synthetic triazolopyrimidines.

Biological Activity

The compound 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for the compound is C21H20N6OSC_{21}H_{20}N_6OS, with a molecular weight of approximately 404.5 g/mol. The structure consists of a triazole-pyrimidine core linked to a thioacetamide moiety and a trifluoromethylphenyl group. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazole-thiones exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown activity against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
69cMCF-7<10

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Compounds related to the target structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA synthesis or disruption of cell wall integrity .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor binding. The triazole ring can interact with active sites of enzymes involved in nucleic acid synthesis, while the thioacetamide moiety may enhance bioavailability and binding affinity .

Study on Triazole Derivatives

A study conducted on various triazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The derivatives were synthesized and screened against multiple cancer cell lines, revealing promising results in terms of cytotoxicity .

Synthesis and Evaluation

In another study focusing on the synthesis of similar compounds, researchers reported that certain triazole-thiones exhibited significant activity against pathogenic bacteria with IC50 values in the nanomolar range . This underscores the versatility of triazole compounds in addressing both cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can structural purity be verified?

  • Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by thioether linkage via nucleophilic substitution. Purity can be confirmed using HPLC (>95%), while structural validation requires 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (C=O at ~170 ppm). IR spectroscopy can verify thioamide (C-S stretch, ~650 cm1^{-1}) and triazole (C-N stretch, ~1500 cm1^{-1}) functionalities .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo-pyrimidine core’s known role in ATP-binding site competition. Use fluorescence-based assays to measure IC50_{50} values. Parallel cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays can identify therapeutic windows. Include positive controls like staurosporine for kinase inhibition .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and binding affinity?

  • Methodology : Employ Schrödinger’s Maestro for molecular docking (PDB: 1ATP) to assess interactions with kinase domains. Use SwissADME to predict logP (lipophilicity) and BBB permeability. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can optimize geometry and evaluate electronic properties critical for reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability. Use LC-MS to quantify plasma concentrations post-administration. If in vitro activity lacks in vivo translation, consider prodrug strategies (e.g., esterification of the acetamide group) to enhance absorption .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for the trifluoromethyl and p-tolyl substituents?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing CF3_3 with Cl or CH3_3) and compare activity. For the p-tolyl group, test meta/ortho isomers. Use multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with IC50_{50} values .

Q. How can the compound’s potential off-target effects be systematically evaluated?

  • Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions. Use RNA-seq or proteomics to assess downstream pathway activation. Cross-validate findings with CRISPR-Cas9 knockouts of suspected off-target genes .

Q. What experimental designs are optimal for studying the thioether linkage’s stability under physiological conditions?

  • Methodology : Conduct stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours. Compare with oxyacetamide analogs to determine if thioether replacement enhances metabolic resistance .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

  • Methodology : Verify solvent purity (e.g., deuterated DMSO residual peaks) and exclude paramagnetic impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If stereochemistry is ambiguous, compare with DFT-predicted 1H^1H chemical shifts .

Q. What statistical approaches are appropriate for analyzing dose-response data from high-throughput screening?

  • Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Apply false discovery rate (FDR) correction for multi-target screening. Use bootstrapping to estimate confidence intervals .

Notes on Evidence Utilization

  • Synthetic protocols from triazolo-pyrimidine derivatives and acetamide intermediates were adapted.
  • Biological assay designs were informed by kinase inhibition studies and cytotoxicity screening .
  • Computational methods align with structural analyses in fluorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.